triethyl 1H-pyrazole-3,4,5-tricarboxylate
Overview
Description
Triethyl 1H-pyrazole-3,4,5-tricarboxylate is a useful research compound. Its molecular formula is C12H16N2O6 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Triethyl 1H-pyrazole-3,4,5-tricarboxylate is involved in various synthetic pathways. For instance, it's used in the synthesis of 1H-pyrazole-4-carboxylic acid, a process that includes Claisen condensation, cyclization, deamination, and hydrolysis reactions. This method significantly increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% (C. Dong, 2011).
- The compound has also been utilized in the development of synthetic approaches to 3,4,5-tris(trifluoromethyl)pyrazoles, with the transformation of the carboxylic group into the trifluoromethyl group being a key step (I. Gerus et al., 2012).
Catalysis and Efficient Reactions
- Triethylamine, a related compound, has been found to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. This method offers several advantages like the use of inexpensive catalysts, improved yields, and environmentally benign conditions (M. Nabid et al., 2010).
Pharmaceutical and Agrochemical Applications
- Pyrazole carboxamide derivatives, which can be synthesized from compounds like triethyl orthoformate, represent an important class of fungicides in agrochemicals. Some of these derivatives exhibit good nematocidal activity against M. incognita (Wen Zhao et al., 2017).
Ligand Synthesis for Medicinal Chemistry
- 1H-pyrazole-3(5)-carboxylic acids, closely related to the triethyl variant, have been used for the synthesis of novel ligands with triazole moieties. These ligands have potential applications in medicinal chemistry and metal complex catalysis (A. I. Dalinger et al., 2020).
Material Science and Energetic Materials
- Substituted 3,4,5-trinitro-1H-pyrazoles, which can be derived from similar compounds, have been studied for their potential as high-energy density materials. These materials exhibit properties comparable to known explosive compounds like RDX and HMX (P. Ravi et al., 2010).
Properties
IUPAC Name |
triethyl 1H-pyrazole-3,4,5-tricarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-4-18-10(15)7-8(11(16)19-5-2)13-14-9(7)12(17)20-6-3/h4-6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDKYATZSTWKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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